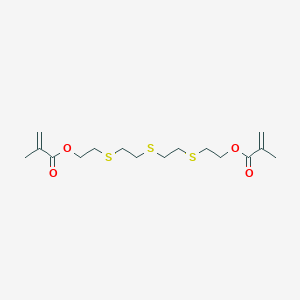
((Thiobis(ethane-2,1-diyl))bis(sulfanediyl))bis(ethane-2,1-diyl) bis(2-methylacrylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Thiobis(2,1-ethanediylthio-2,1-ethanediyl)] bis(2-methyl-2-propenoate) is a complex organic compound with the molecular formula C16H26O4S3 . This compound is characterized by its unique structure, which includes multiple thiol and ester groups. It is commonly used in various industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
The synthesis of 1,1’-[Thiobis(2,1-ethanediylthio-2,1-ethanediyl)] bis(2-methyl-2-propenoate) typically involves the reaction of thiol-containing compounds with acrylate esters. One common method involves the reaction of ethanethiol with 2-methyl-2-propenoic acid under controlled conditions . Industrial production methods often utilize catalysts to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
1,1’-[Thiobis(2,1-ethanediylthio-2,1-ethanediyl)] bis(2-methyl-2-propenoate) undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include disulfides, alcohols, and substituted esters.
Wissenschaftliche Forschungsanwendungen
1,1’-[Thiobis(2,1-ethanediylthio-2,1-ethanediyl)] bis(2-methyl-2-propenoate) has a wide range of scientific research applications:
Chemistry: It is used as a cross-linking agent in polymer chemistry.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing into its use as a potential therapeutic agent for certain diseases.
Industry: It is used in the production of adhesives, coatings, and sealants.
Wirkmechanismus
The mechanism of action of 1,1’-[Thiobis(2,1-ethanediylthio-2,1-ethanediyl)] bis(2-methyl-2-propenoate) involves its ability to form covalent bonds with other molecules. The thiol groups can react with electrophiles, while the ester groups can undergo hydrolysis to release active compounds. Molecular targets and pathways involved include thiol-disulfide exchange reactions and ester hydrolysis pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1’-[Thiobis(2,1-ethanediylthio-2,1-ethanediyl)] bis(2-methyl-2-propenoate) include:
Dimethyl (2S)-2-hydroxysuccinate: Similar in structure but lacks the thiol groups.
Ethanethiol, 2,2’-thiobis-: Contains thiol groups but lacks the ester functionality.
Butane, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Similar ester groups but different overall structure.
The uniqueness of 1,1’-[Thiobis(2,1-ethanediylthio-2,1-ethanediyl)] bis(2-methyl-2-propenoate) lies in its combination of thiol and ester groups, which confer distinct reactivity and versatility.
Eigenschaften
CAS-Nummer |
141631-22-3 |
|---|---|
Molekularformel |
C16H26O4S3 |
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethylsulfanyl]ethylsulfanyl]ethylsulfanyl]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H26O4S3/c1-13(2)15(17)19-5-7-21-9-11-23-12-10-22-8-6-20-16(18)14(3)4/h1,3,5-12H2,2,4H3 |
InChI-Schlüssel |
XSNDDHPDSNPUKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCSCCSCCSCCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-5-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14138306.png)
![1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol](/img/structure/B14138314.png)

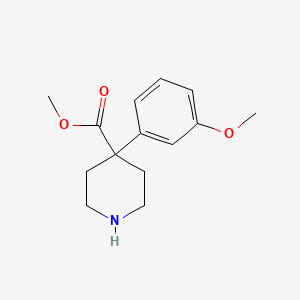

![1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene](/img/structure/B14138333.png)
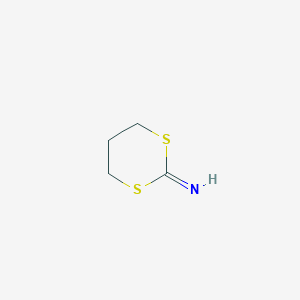
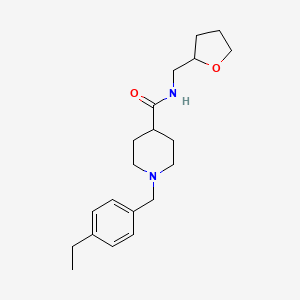
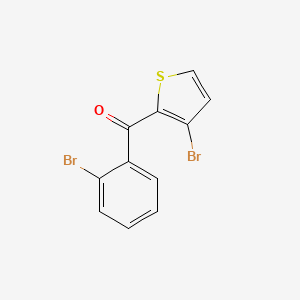
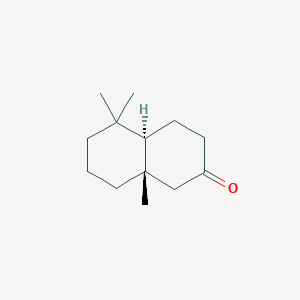
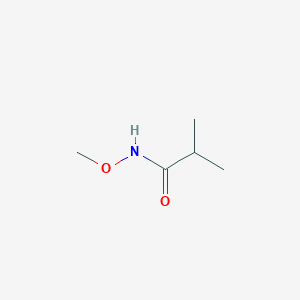
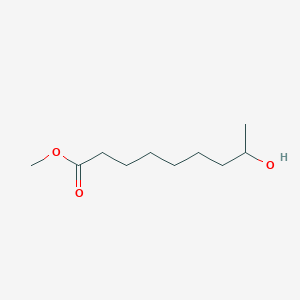

![9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B14138372.png)
